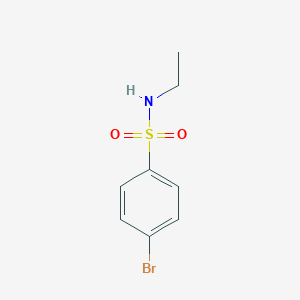

4-Bromo-N-etilbencensulfonamida

Descripción general

Descripción

The compound "4-Bromo-N-ethylbenzenesulfonamide" is a derivative of benzenesulfonamide with a bromine atom and an ethyl group attached to the benzene ring. Although the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide compounds, their synthesis, and properties, which can be extrapolated to understand "4-Bromo-N-ethylbenzenesulfonamide" .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the reaction of a sulfonyl chloride with an amine. For example, the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides involves the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline . Similarly, "4-Bromo-N-ethylbenzenesulfonamide" could be synthesized by reacting 4-bromobenzenesulfonyl chloride with ethylamine.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized by various spectroscopic methods, including IR, NMR, and X-ray crystallography. For instance, the crystal structure of a related compound was determined to be monoclinic with specific cell parameters . These techniques could be used to determine the molecular structure of "4-Bromo-N-ethylbenzenesulfonamide" as well.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions. The reactivity of the bromine atom in such compounds allows for further functionalization. For example, N, N-dibromobenzenesulfonamide reacts with dihydropyran to form a mixture of stereoisomers . "4-Bromo-N-ethylbenzenesulfonamide" may also participate in similar reactions, utilizing the bromine atom for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, can be influenced by their substituents. The compound mentioned in paper has a melting point and specific crystallographic parameters. The presence of the bromine atom and the ethyl group in "4-Bromo-N-ethylbenzenesulfonamide" would affect its physical properties, such as density and melting point, and its chemical properties, like reactivity and stability.

Relevant Case Studies

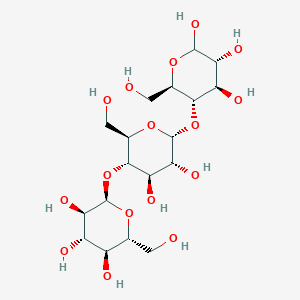

While the provided papers do not mention case studies involving "4-Bromo-N-ethylbenzenesulfonamide," they do discuss the applications of similar compounds. For instance, sulfonamide compounds have been evaluated for their enzyme inhibition potential, with some showing significant inhibitory activity against acetylcholinesterase and α-glucosidase . These findings suggest potential pharmaceutical applications for "4-Bromo-N-ethylbenzenesulfonamide" in enzyme inhibition.

Aplicaciones Científicas De Investigación

Simulaciones de Dinámica Molecular

4-Bromo-N-etilbencensulfonamida: se utiliza en simulaciones de dinámica molecular para comprender la estereoquímica, el isomerismo, la hibridación y los orbitales . Estas simulaciones ayudan a los investigadores a visualizar las interacciones moleculares y predecir el comportamiento de las moléculas en diferentes entornos.

Investigación Antibacteriana

Como parte de la clase de sulfonamidas, este compuesto exhibe propiedades antibacterianas. Se estudia su potencial para inhibir la anhidrasa carbónica y la sintetasa de dihidrofolato, que son enzimas involucradas en el crecimiento y la replicación bacterianos .

Farmacocinética y Desarrollo de Medicamentos

Las propiedades fisicoquímicas del compuesto, como la alta absorción gastrointestinal y la permeabilidad de la barrera hematoencefálica, lo convierten en un candidato para la investigación de desarrollo de fármacos. Su interacción con las enzimas citocromo P450 también es de interés .

Estudios de Toxicidad Ambiental

La investigación sobre el impacto ambiental de las sulfonamidas, incluyendo This compound, se centra en su biodegradabilidad y su potencial para causar efectos adversos en los ecosistemas .

Síntesis de Derivados

Este compuesto sirve como precursor en la síntesis de moléculas más complejas. Su reactividad debido a los grupos bromo y sulfonamida permite la creación de una variedad de derivados con potenciales actividades farmacológicas .

Ciencia de Materiales

En la ciencia de materiales, This compound se explora por sus propiedades que podrían contribuir al desarrollo de nuevos materiales, especialmente en la creación de compuestos con características eléctricas o mecánicas específicas .

Química Analítica

Se utiliza como un compuesto estándar o de referencia en química analítica para calibrar instrumentos y validar métodos, particularmente en cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) .

Medicina Veterinaria

Al igual que otras sulfonamidas, puede tener aplicaciones en medicina veterinaria como agente antibacteriano para tratar infecciones en el ganado, aunque su uso específico en este campo requeriría más investigación .

Mecanismo De Acción

While the specific mechanism of action for 4-Bromo-N-ethylbenzenesulfonamide was not found, sulfonamides, in general, are known to exhibit a range of pharmacological activities. They play a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPUEFFXFOOTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173580 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1984-25-4 | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-ethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3W782L6TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[[2,5-dimethoxy-4-(phenylazo)phenyl]azo]-](/img/structure/B156082.png)

![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)

![4-Chlorobenzo[d]thiazole-2-thiol](/img/structure/B156095.png)